LogP Comparison: Lower Lipophilicity Than the Bromo and Non‑Halogenated Analogs
The target compound displays a predicted logP of 1.32 , which is markedly lower than that of the α‑bromo analog (XlogP 2.6 [1]) and the non‑halogenated analog (LogP 2.176 [2]). This lower lipophilicity can improve aqueous solubility and reduce non‑specific binding, a key consideration when the compound is used to introduce a 2,6‑difluoro‑4‑methoxyphenyl fragment into drug candidates.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 1.32 (Chemsrc prediction) |
| Comparator Or Baseline | α‑Bromo analog: XlogP 2.6; Non‑halogenated analog: LogP 2.176 |
| Quantified Difference | ΔLogP ≈ –1.28 vs. bromo analog; ΔLogP ≈ –0.86 vs. non‑halogenated analog |
| Conditions | Predicted values from different sources (Chemsrc, Chem960, Molbase); no unified experimental measurement |
Why This Matters
A lower logP value means the intermediate imparts less lipophilicity to the growing molecule, potentially improving oral absorption and reducing off‑target binding in downstream bioactive compounds.
- [1] Chem960, ETHANONE, 2‑BROMO‑1‑(2,6‑DIFLUORO‑4‑METHOXYPHENYL)-, XlogP 2.6. View Source
- [2] Molbase.cn, 1‑(2,6‑difluoro‑4‑methoxyphenyl)ethanone, LogP 2.176. View Source
